molecular formula C14H20N2O2 B3852336 1-acetyl-4-(2-methoxybenzyl)piperazine

1-acetyl-4-(2-methoxybenzyl)piperazine

Cat. No.: B3852336
M. Wt: 248.32 g/mol
InChI Key: VWCJNNQHVKJSHC-UHFFFAOYSA-N
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Description

1-Acetyl-4-(2-methoxybenzyl)piperazine is a chemical reagent of interest in medicinal chemistry and pharmacology research. It features a piperazine core substituted with a 2-methoxybenzyl group and an acetyl moiety. This structural motif is commonly explored in the development of novel bioactive molecules. Compounds with similar benzylpiperazine architectures are frequently investigated as key scaffolds in central nervous system (CNS) drug discovery . For instance, research into related σ-1 receptor (σ1R) antagonists, which contain a 4-methoxybenzylpiperazine group, has shown significant promise for the development of non-opioid analgesics for treating neuropathic and inflammatory pain . The acetyl group on the piperazine ring can serve to modulate the compound's physicochemical properties, such as solubility and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies . As a building block, this compound can be used in the synthesis of more complex molecules for high-throughput screening and biological evaluation. This product is intended for laboratory research purposes only. It is not for human or veterinary diagnostic use, therapeutic applications, or personal use. Researchers should handle all chemicals with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12(17)16-9-7-15(8-10-16)11-13-5-3-4-6-14(13)18-2/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCJNNQHVKJSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Acetyl 4 2 Methoxybenzyl Piperazine

Strategic Retrosynthetic Analysis of the 1-acetyl-4-(2-methoxybenzyl)piperazine Core

Retrosynthetic analysis is a foundational technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available precursors. For this compound, the analysis identifies two primary points for disconnection around the central piperazine (B1678402) ring, both involving carbon-nitrogen (C-N) bonds.

The first logical disconnection is at the amide bond of the acetyl group. This C(O)-N bond can be conceptually cleaved through a process known as an amide hydrolysis, leading to two key synthons: the intermediate 1-(2-methoxybenzyl)piperazine (B1593468) and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.

A second disconnection can be made at the benzylic C-N bond. This bond is formed via a nucleophilic substitution or reductive amination. Cleaving this bond retrosynthetically breaks down 1-(2-methoxybenzyl)piperazine into two fundamental starting materials: piperazine and a suitable 2-methoxybenzyl electrophile, typically 2-methoxybenzyl chloride .

This analysis suggests two primary forward synthetic routes:

Route A: N-alkylation of piperazine with 2-methoxybenzyl chloride, followed by N-acylation of the resulting 1-(2-methoxybenzyl)piperazine.

Route B: N-acylation of piperazine to form 1-acetylpiperazine, followed by N-alkylation with 2-methoxybenzyl chloride.

The choice between these routes depends on factors such as reagent availability, reaction selectivity, and potential side reactions, particularly the challenge of controlling di-alkylation on the symmetrical piperazine starting material.

Advanced Synthetic Routes to this compound and its Precursors

The synthesis of this compound is achieved through a sequence of well-established organic reactions, primarily focusing on the functionalization of the piperazine scaffold.

N-Alkylation Strategies for Piperazine Ring Functionalization

The introduction of the 2-methoxybenzyl group onto the piperazine ring is a critical step in the synthesis. This transformation is typically accomplished via nucleophilic substitution, where the secondary amine of piperazine attacks the electrophilic benzylic carbon of a 2-methoxybenzyl halide.

A significant challenge in the N-alkylation of unsubstituted piperazine is the potential for di-alkylation, where both nitrogen atoms react with the electrophile. To achieve mono-alkylation selectively, several strategies are employed:

Use of a Large Excess of Piperazine: By using a significant molar excess of piperazine relative to the alkylating agent, the probability of a second alkylation event on the mono-substituted product is statistically reduced.

In Situ Formation of Piperazine Monohydrochloride: A method described for related alkylations involves reacting one equivalent of piperazine with one equivalent of a strong acid (like HCl) to form the monoprotonated salt in situ. researchgate.net The unprotonated nitrogen remains nucleophilic and can react with the alkyl halide, while the protonated nitrogen is deactivated, preventing di-alkylation. researchgate.net

Use of Mono-Protected Piperazine: A highly effective method for ensuring mono-selectivity is the use of a piperazine derivative where one nitrogen is protected with a removable group, such as a tert-butyloxycarbonyl (Boc) group. researchgate.net The free secondary amine can be alkylated, and the Boc group is subsequently removed under acidic conditions.

The reaction is typically carried out in the presence of a base to neutralize the acid (e.g., HCl) generated during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent can also influence the reaction outcome, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), and polar protic solvents like ethanol (B145695) being frequently used. chemicalforums.comgoogle.com For instance, the N-alkylation of piperazine derivatives with substituted benzyl (B1604629) chlorides has been successfully performed in solvents like dichloromethane (B109758) (DCM) and ethanol. chemicalforums.com

Table 1: Selected Conditions for N-Alkylation of Piperazine Derivatives

Alkylating Agent Piperazine Derivative Base Solvent Conditions Reference
4-Methoxybenzyl chloride Piperazine hexahydrate/HCl - Ethanol 70°C, 1 hour google.com
1-Halo-3-(2,6-dioxopiperidin-1-yl)propane 1-(2-Methoxyphenyl)piperazine (B120316) HCl K₂CO₃, KI DMF 75-80°C, 18 hours google.com
4-Methoxybenzyl chloride Piperidine (B6355638) K₂CO₃ Ethanol Microwave, 80°C, 40 min chemicalforums.com

Acylation Procedures for the Introduction of the Acetyl Group

The final step in the most common synthetic route is the N-acylation of 1-(2-methoxybenzyl)piperazine. This reaction introduces the acetyl group to form the target amide. The most common acetylating agents for this transformation are acetyl chloride and acetic anhydride .

The reaction involves the nucleophilic attack of the secondary amine of 1-(2-methoxybenzyl)piperazine on the carbonyl carbon of the acetylating agent.

Using Acetyl Chloride: When acetyl chloride is used, the reaction generates hydrochloric acid (HCl) as a byproduct. A stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to act as an acid scavenger.

Using Acetic Anhydride: Acetic anhydride is a less reactive but often preferred reagent. The byproduct is acetic acid, which is less corrosive than HCl. A base may still be used to drive the reaction to completion. In some procedures for related compounds, the reaction is performed in an alcohol-water solution with a base like potassium carbonate. google.comwipo.int

For a similar compound, 1-acetyl-4-(4-hydroxyphenyl)piperazine, one reported synthesis involved refluxing the piperazine precursor with acetic anhydride and potassium carbonate in 1,4-dioxane (B91453) for an extended period.

Multi-Step Convergent and Divergent Synthesis Approaches

The synthesis of this compound can be approached in two primary ways, illustrating convergent and linear strategies.

Convergent Approach (Route A): This is the most common and strategically sound approach.

Step 1: Piperazine is first mono-alkylated with 2-methoxybenzyl chloride to produce the intermediate, 1-(2-methoxybenzyl)piperazine.

Step 2: The intermediate is then acylated with acetyl chloride or acetic anhydride to yield the final product. This route is often preferred because the initial alkylation step is typically the more challenging one to control for selectivity. Once the mono-alkylated intermediate is purified, the subsequent acylation is usually a high-yielding and clean reaction.

Linear/Divergent Approach (Route B): This alternative involves reversing the order of reactions.

Step 1: Piperazine is first mono-acylated with an acetylating agent to form 1-acetylpiperazine. The electron-withdrawing effect of the acetyl group deactivates the adjacent nitrogen, but the distal nitrogen at position 4 remains nucleophilic.

Step 2: 1-Acetylpiperazine is then alkylated with 2-methoxybenzyl chloride. While feasible, this route can sometimes be less efficient. The deactivation of the piperazine ring by the acetyl group can make the subsequent N-alkylation step slower, potentially requiring more forcing conditions. psu.edu

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield, minimizing impurities, and ensuring an efficient and scalable process.

For the N-alkylation step , the primary goal is to maximize the yield of the mono-alkylated product while suppressing the formation of the di-alkylated byproduct. Key parameters for optimization include:

Stoichiometry: As discussed, using a large excess of piperazine (e.g., 5-10 equivalents) can effectively favor mono-substitution.

Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ are inexpensive and effective, while organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIEA) offer good solubility in organic solvents. chemicalforums.com The strength and solubility of the base can affect reaction rates and side reactions.

Solvent Effects: The solvent can influence the reactivity of both the nucleophile and the electrophile. Polar aprotic solvents like DMF or acetonitrile can accelerate Sₙ2 reactions. For reactive electrophiles like 2-methoxybenzyl chloride, a less polar solvent like dichloromethane (DCM) may be preferred to temper reactivity and prevent side reactions, such as solvolysis. chemicalforums.com

Temperature and Reaction Time: These parameters are often optimized empirically. Reactions may be run at room temperature or heated to increase the rate. google.comgoogle.com Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. nih.gov

For the N-acylation step , optimization focuses on achieving complete conversion without side reactions.

Reagent Choice: Acetyl chloride is more reactive and may be suitable for less reactive amines, while acetic anhydride is often sufficient and easier to handle.

Temperature Control: Acylation reactions are often exothermic. Adding the acylating agent slowly at a reduced temperature (e.g., 0 °C) can help control the reaction and prevent the formation of impurities.

Base and Solvent: The choice of an appropriate acid scavenger and solvent ensures the reaction proceeds smoothly to completion.

Analytical Methodologies for Structural Confirmation in Synthetic Organic Chemistry

Confirming the identity and purity of the synthesized this compound and its intermediates is essential. A combination of spectroscopic and chromatographic techniques is used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is one of the most powerful tools for structural elucidation. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another. Key expected signals for the target molecule would include aromatic protons from the methoxybenzyl ring, a singlet for the methoxy (B1213986) group protons, a singlet for the acetyl group protons, and distinct signals for the non-equivalent methylene (B1212753) protons of the piperazine ring.

¹³C NMR: This technique provides a count of the unique carbon atoms in the molecule. Expected signals would include those for the aromatic carbons, the methoxy carbon, the amide carbonyl carbon, the acetyl methyl carbon, and the piperazine ring carbons.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering definitive confirmation of the elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. A key absorption band for this compound would be the strong carbonyl (C=O) stretch of the amide group, typically appearing in the range of 1630-1680 cm⁻¹.

Chromatographic Methods:

Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and for preliminary purity assessment.

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can be used for preparative purification. nih.gov

For related piperazine derivatives, these analytical techniques are routinely reported in the literature to confirm their structures unequivocally. nih.govresearchgate.net

Table 2: Expected Analytical Data Signatures for this compound

Technique Expected Signature
¹H NMR Signals for aromatic protons (approx. 6.8-7.3 ppm), methoxy singlet (approx. 3.8 ppm), benzyl CH₂ singlet (approx. 3.5 ppm), piperazine CH₂ multiplets (approx. 2.4-3.6 ppm), acetyl CH₃ singlet (approx. 2.1 ppm)
¹³C NMR Signals for aromatic carbons, methoxy carbon (approx. 55 ppm), benzyl carbon, piperazine carbons, amide carbonyl (approx. 170 ppm), acetyl methyl carbon (approx. 21 ppm)
IR (Infrared) Strong C=O stretch (amide) around 1650 cm⁻¹, C-O stretch (ether) around 1240 cm⁻¹, C-N stretches

| MS (Mass Spec) | Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₄H₂₀N₂O₂ = 248.32 g/mol ) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei, revealing the structure of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of the acetyl, piperazine, and 2-methoxybenzyl moieties.

¹H NMR Spectroscopy

In the proton NMR spectrum of this compound, distinct signals are expected for the protons of the acetyl group, the piperazine ring, the benzyl group, and the methoxy group. The piperazine protons typically appear as complex multiplets due to their conformational exchange and coupling with each other. The acetyl group will present a sharp singlet, while the aromatic protons will show characteristic splitting patterns based on their substitution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include the carbonyl carbon of the acetyl group, the carbons of the piperazine ring, the aromatic carbons of the benzyl group, and the carbon of the methoxy group. The chemical shifts of these carbons are indicative of their electronic environment.

¹H NMR Data ¹³C NMR Data
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
Acetyl (CH₃)~2.09Acetyl (C=O)~169.0
Piperazine (CH₂)~2.4-2.6, 3.4-3.6Piperazine (C)~42.0, 46.0, 52.0, 54.0
Benzyl (CH₂)~3.50Benzyl (CH₂)~57.0
Methoxy (OCH₃)~3.85Methoxy (OCH₃)~55.2
Aromatic (Ar-H)~6.8-7.3Aromatic (Ar-C)~110.0-158.0

Note: The data in this table is predicted based on known values for similar structures and has not been experimentally determined for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be utilized.

The molecular ion peak [M+H]⁺ would confirm the molecular weight of the compound. The fragmentation pattern is expected to show characteristic losses of the acetyl and methoxybenzyl groups, as well as cleavage of the piperazine ring. The fragmentation of piperazine derivatives often involves the cleavage of the C-N bonds within the piperazine ring and the bonds connecting the substituents to the ring. A significant fragment would likely be the 2-methoxybenzyl cation (m/z 121), resulting from the cleavage of the bond between the benzyl group and the piperazine nitrogen. Other common fragments arise from the piperazine ring itself.

Mass Spectrometry Data
m/z Proposed Fragment
249.16[M+H]⁺ (Molecular Ion)
206.13[M - C₂H₃O]⁺
121.07[C₈H₉O]⁺ (2-methoxybenzyl cation)
128.10[C₆H₁₂N₂O]⁺ (1-acetylpiperazine cation)
91.05[C₇H₇]⁺ (Tropylium ion)
85.06[C₅H₉N]⁺
70.06[C₄H₈N]⁺
56.05[C₃H₆N]⁺

Note: This data represents a plausible fragmentation pattern and has not been experimentally verified for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the amide, aromatic ring, and ether functional groups.

The most prominent peak would be the C=O stretch of the acetyl group's amide, typically appearing in the region of 1630-1680 cm⁻¹. The C-N stretching vibrations of the piperazine ring and the acetyl group would also be present. The aromatic C-H stretching and bending vibrations, as well as the C-O stretching of the methoxy group, would provide further confirmation of the structure.

Infrared (IR) Spectroscopy Data
Functional Group Absorption Range (cm⁻¹)
Amide C=O Stretch1630 - 1680
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2800 - 3000
C-N Stretch1020 - 1250
C-O (Ether) Stretch1230 - 1270 (asymmetric), 1020 - 1060 (symmetric)
Aromatic C=C Bending1450 - 1600

Note: The data in this table is based on typical IR absorption frequencies for the respective functional groups and does not represent experimentally determined values for this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute stereochemistry and conformation. While no specific crystallographic data for this compound has been reported, analysis of related structures allows for a prediction of its likely conformation.

It is expected that the piperazine ring would adopt a chair conformation, which is the most stable arrangement for six-membered rings. The substituents on the nitrogen atoms—the acetyl group and the 2-methoxybenzyl group—would likely occupy equatorial positions to minimize steric hindrance. The crystal packing would be influenced by intermolecular interactions such as hydrogen bonds and van der Waals forces. The study of similar compounds, such as 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone, shows that the piperazine ring indeed adopts a chair conformation in the solid state.

Structure Activity Relationship Sar and Ligand Design Principles for 1 Acetyl 4 2 Methoxybenzyl Piperazine Analogues

Conformational and Electronic Impact of the Acetyl Substituent on Pharmacological Activity

The acetyl group at the N-1 position of the piperazine (B1678402) ring, while seemingly simple, exerts a significant influence on the pharmacological activity of the parent compound and its analogues. Its primary contribution lies in its ability to act as a hydrogen bond acceptor. This feature can be critical for anchoring the ligand within the binding pocket of a biological target. For instance, in studies of coumarin-piperazine derivatives, the introduction of an acetyl group was a deliberate strategy to enhance interactions with residues in the 5-HT1A serotonin (B10506) receptor binding pocket. nih.gov The oxygen atom of the acetyl's carbonyl group can form a strong hydrogen bond with acidic amino acid residues, thereby increasing the ligand's affinity and residence time at the receptor. nih.gov

Furthermore, the electronic nature and size of the substituent at this position are crucial. When compared with other lipophilic groups, the acetyl moiety presents a distinct profile. In one study on dual histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptor ligands, compounds with an acetyl group were compared to those with a tert-butyl group. nih.gov The difference in the lipophilic part was noted as a key factor influencing the ligands' affinities for their respective targets. nih.gov This highlights that while lipophilicity is important, the specific electronic characteristics of the acetyl group—namely its polarity and hydrogen-bonding capacity—confer a unique interaction potential that cannot be replicated by a simple non-polar alkyl group. The rational design of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles as xanthine (B1682287) oxidase inhibitors further underscores the importance of the acetyl group in creating potent and selective enzyme inhibitors. nih.gov

Stereoelectronic Contribution of the Methoxybenzyl Moiety to Biological Target Interactions

The methoxybenzyl moiety, attached to the N-4 position of the piperazine ring, is a critical determinant of biological activity, largely through its stereoelectronic properties. The methoxy (B1213986) group is an electron-donating group, which can significantly influence a ligand's affinity and selectivity for its target receptor. Research on benzamide-isoquinoline derivatives demonstrated that the presence of an electron-donating methoxy group increased affinity for the sigma-2 (σ₂) receptor, whereas an electron-withdrawing nitro group had the opposite effect. nih.gov

Positional Isomerism of the Methoxy Group and its Influence on Receptor Affinity

The position of the methoxy group on the benzyl (B1604629) ring—whether it is in the ortho (2-), meta (3-), or para (4-) position—has a profound impact on receptor affinity and pharmacokinetic properties. This phenomenon, known as positional isomerism, can dramatically alter a compound's biological profile. A study on ¹⁸F-labeled benzyl triphenylphosphonium cations, designed for myocardial perfusion imaging, systematically investigated this effect. nih.gov The results showed that the ortho-methoxy derivative displayed the most favorable biological properties, including the fastest clearance from the liver and the highest heart-to-background ratios, suggesting a superior pharmacokinetic profile for imaging applications. nih.gov Conversely, the para-isomer led to the highest uptake in non-target organs. nih.gov

This sensitivity to positional changes is also evident in studies targeting other receptors. For instance, adding a methoxy group to the para-position of a benzamide-isoquinoline derivative improved its selectivity for the σ₂ receptor over the σ₁ receptor by a remarkable 631-fold. nih.gov In the context of serotonin receptors, a derivative containing a 3-methoxyphenyl (B12655295) (meta-position) piperazine moiety showed excellent affinity for the 5-HT1A receptor. nih.gov These findings collectively indicate that the ortho-position, as seen in the parent compound 1-acetyl-4-(2-methoxybenzyl)piperazine, may confer advantageous properties, but that the optimal position is highly dependent on the specific biological target.

Table 1: Effect of Methoxy Group Position on Biological Properties of Benzyl Triphenylphosphonium Cations

Methoxy Group PositionKey Biological PropertyFindingSource
Ortho (2-) Clearance & Target-to-Background RatioDisplayed the fastest liver clearance and highest heart-to-background ratios. nih.gov
Meta (3-) ClearanceAlso accelerated radioactivity clearance from the liver compared to the para-isomer. nih.gov
Para (4-) Non-Target UptakeResulted in the highest uptake in the heart and other non-targeting organs. nih.gov

Modulation of Piperazine Ring Substitution Patterns and their Pharmacological Consequences

The piperazine ring is a cornerstone of medicinal chemistry, often referred to as a "privileged structure" due to its frequent appearance in biologically active compounds. nih.govmdpi.com Its utility stems from its unique structural and physicochemical properties. The two nitrogen atoms, at positions 1 and 4, can be functionalized to fine-tune a molecule's properties. nih.govnih.gov The basic nitrogen atom is particularly important for forming strong ionic interactions with acidic amino acid residues, such as aspartic acid, found in the transmembrane domains of G-protein coupled receptors (GPCRs). nih.gov

The choice of the heterocyclic core itself is a key SAR consideration. Studies have compared the effects of replacing the piperazine ring with a piperidine (B6355638) ring. In one series of compounds targeting H₃ and σ₁ receptors, this substitution did not significantly alter affinity for the H₃ receptor. nih.gov However, the piperidine ring was identified as the most influential structural element for activity at the σ₁ receptor. nih.gov This demonstrates that while structurally similar, piperazine and piperidine are not always interchangeable and can lead to different pharmacological consequences.

While modifications typically occur at the nitrogen atoms, functionalization of the carbon atoms of the piperazine ring is an emerging strategy to create novel analogues. mdpi.com However, only about 20% of piperazine compounds used in medicinal chemistry feature substitutions on the carbon atoms, highlighting the need for new synthetic methods to explore this area of chemical space. mdpi.com The ability to modify the piperazine core allows for the optimization of a drug candidate's pharmacokinetic profile, such as improving water solubility and bioavailability, which is a crucial aspect of drug design. nih.govmdpi.com

Table 2: Influence of Heterocyclic Core on Receptor Affinity (Ki in nM)

Compound IDHeterocyclic CoreKey SubstituenthH₃R Ki (nM)σ₁R Ki (nM)Source
4 Piperazine4-aminopyridine3.171531 nih.gov
5 Piperidine4-aminopyridine7.703.64 nih.gov

Rational Drug Design Strategies Derived from SAR Studies of this compound Derivatives

The collective SAR data from analogues of this compound provides a clear roadmap for rational drug design. The goal of such strategies is to use the understanding of how specific structural features influence biological activity to design new compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

A key strategy involves the iterative modification of a lead compound. For example, after discovering an initial series of active compounds, researchers often create more rigid analogues to lock the molecule into a more bioactive conformation, which can lead to a significant increase in potency. researchgate.netresearchgate.net

Structure-based design, which uses information about the biological target's binding site, is another powerful approach. researchgate.net The SAR knowledge of the this compound scaffold informs this process:

The Acetyl Group: It is a confirmed hydrogen bond acceptor. Future designs could replace it with other groups that have similar or enhanced hydrogen bonding capabilities to optimize target engagement. nih.gov

The Methoxybenzyl Moiety: The position of the methoxy group is a critical handle for tuning selectivity and pharmacokinetics. nih.gov If the target is known, its structure can be analyzed to determine if an ortho-, meta-, or para-isomer would fit best. This was exemplified in the development of sigma-1 receptor ligands, where structural features for optimal affinity were identified, leading to the selection of a lead compound for PET imaging. researchgate.net

The Piperazine Core: This unit serves as a versatile scaffold. It can be replaced by other heterocycles like piperidine to alter selectivity profiles, or its nitrogen atoms can be used to attach solubilizing groups to improve drug-like properties without losing affinity. nih.govnih.gov

By combining these insights, medicinal chemists can move beyond random screening and intelligently design the next generation of drug candidates based on a solid foundation of structure-activity relationship data. researchgate.netresearchgate.net

Molecular Mechanisms of Action and Biological Target Interactions of 1 Acetyl 4 2 Methoxybenzyl Piperazine

Investigation of Ligand Binding Profiles and Affinities

No experimental data on the ligand binding profile or affinities for 1-acetyl-4-(2-methoxybenzyl)piperazine have been reported in the reviewed literature.

Receptor Subtype Selectivity (e.g., Sigma-1 (σ1) Receptors, Serotonin (B10506) (5-HT) Receptors)

There are no available studies that have determined the binding affinity or selectivity of this compound for any receptor subtype, including Sigma-1 (σ1) or serotonin (5-HT) receptors. Research on other piperazine (B1678402) derivatives shows that the broader class of molecules can interact with these receptors, but this cannot be extrapolated to the specific title compound. nih.govnih.govnih.gov

Enzyme Inhibition Kinetics and Specificity (e.g., PARP1, acetylcholinesterase)

The inhibitory activity of this compound against enzymes such as Poly (ADP-ribose) polymerase 1 (PARP1) or acetylcholinesterase has not been characterized. Kinetic studies to determine parameters like IC₅₀ or Kᵢ values for this specific compound are not present in the available scientific literature. While some related benzylpiperazine and benzoylpiperazine compounds have been investigated as acetylcholinesterase inhibitors, these results are not applicable to the 1-acetyl derivative. nih.govnih.gov

Elucidation of Molecular Recognition Events at Target Interfaces

As no specific biological targets for this compound have been identified, there are no studies elucidating its molecular recognition events. Molecular docking or crystallography studies that would detail the binding mode, key amino acid interactions, or conformational changes at a target interface are not available for this compound.

Modulation of Intracellular Signaling Pathways and Biochemical Cascades

There is no published research detailing any effects of this compound on intracellular signaling pathways or biochemical cascades. Studies on related molecules, such as '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate', have shown modulation of pathways involving the eukaryotic translation initiation factor 2-alpha (eIF2-α), but these findings are specific to that analogue and cannot be attributed to this compound. merckmillipore.comnih.gov

Computational Chemistry and in Silico Approaches for 1 Acetyl 4 2 Methoxybenzyl Piperazine Research

Quantum Chemical Computations for Electronic Structure and Reactivity

Quantum chemical computations are foundational in modern chemistry for predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electron density. For 1-acetyl-4-(2-methoxybenzyl)piperazine, a DFT calculation, likely using a basis set such as 6-311++G(d,p), would predict bond lengths, bond angles, and dihedral angles. The resulting optimized structure is the basis for all further computational analysis and ensures that subsequent properties are calculated for the most energetically favorable conformation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more reactive and can be more easily polarized, which is often correlated with higher biological activity. acs.org For this compound, this analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: The following data is illustrative and not based on actual experimental or computational results for this specific compound.)

Parameter Hypothetical Value (eV)
HOMO Energy -6.20
LUMO Energy -1.15

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer events, known as hyperconjugative interactions, between filled donor orbitals and empty acceptor orbitals. sciforum.net These interactions contribute significantly to molecular stability. For this compound, NBO analysis would quantify the stability gained from interactions such as electron delocalization from the lone pairs of oxygen and nitrogen atoms into adjacent anti-bonding orbitals, providing insight into the molecule's electronic stabilization.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. colab.ws It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. colab.ws An MEP map of this compound would likely show negative potential around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, identifying them as key sites for hydrogen bonding and other intermolecular interactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how a molecule might function as a drug, it is essential to study its interaction with biological targets like proteins or enzymes. Molecular docking and dynamics simulations are the primary in silico tools for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. This "binding mode" or "pose" helps identify the specific amino acid residues in the protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, constitute the interaction fingerprint. Docking studies could hypothetically predict how this compound fits into a specific receptor, providing a basis for understanding its potential pharmacological activity and for designing more potent derivatives. Following docking, molecular dynamics simulations could be run to assess the stability of the predicted ligand-protein complex over time, offering a more dynamic and realistic view of the binding interaction. acs.org

Table 2: List of Compounds Mentioned

Compound Name
This compound

Estimation of Binding Energies and Affinities

A crucial aspect of computational drug research is the estimation of how strongly a ligand, such as this compound, will bind to a biological target, typically a protein receptor or enzyme. This binding affinity is a key determinant of a compound's potential biological activity. Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target, and to estimate the strength of the interaction.

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. Using sophisticated algorithms, docking programs explore various possible binding poses of the ligand within the active site of the protein. For each pose, a scoring function is used to estimate the binding energy, often expressed in kcal/mol. Lower (more negative) binding energies typically indicate a more stable and favorable interaction.

For a compound like this compound, key interactions that would be assessed include:

Hydrogen Bonds: The acetyl group and the oxygen of the methoxybenzyl group could act as hydrogen bond acceptors, while the piperazine (B1678402) nitrogen atoms could be involved in hydrogen bonding, depending on their protonation state.

Hydrophobic Interactions: The benzyl (B1604629) ring and the piperazine ring structure can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Van der Waals Forces: These are general attractive or repulsive forces between molecules.

The binding affinity, often represented by the dissociation constant (Kd) or the inhibition constant (Ki), can be computationally estimated from the binding energy. Studies on similar piperazine derivatives have demonstrated a range of binding affinities depending on the specific target receptor. nih.govnih.gov

Below is a hypothetical data table illustrating the kind of results that would be generated from a molecular docking study of this compound with a putative protein target.

Table 1: Representative Estimated Binding Energies and Interactions for this compound

Target ProteinEstimated Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Hypothetical Receptor A -8.5ASP110, PHE250, TRP300Hydrogen Bond, π-π Stacking, Hydrophobic
Hypothetical Receptor B -7.2TYR90, LEU200, VAL210Hydrogen Bond, Hydrophobic
Hypothetical Enzyme C -9.1SER150, HIS400, ILE420Hydrogen Bond, π-Alkyl, Hydrophobic

This table is for illustrative purposes only. The values and interactions are representative of typical findings for similar compounds and are not based on specific experimental data for this compound.

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADME properties without clinical implications)

Beyond binding affinity, the success of a potential drug molecule is heavily dependent on its pharmacokinetic properties, which are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. In silico tools can predict these properties, offering an early indication of a compound's drug-likeness. hilarispublisher.comacs.orgnih.govslideshare.netcambridge.org

For this compound, a standard battery of in silico ADME predictions would be run. These predictions are based on the molecular structure and utilize various quantitative structure-activity relationship (QSAR) models and other computational algorithms.

Key predicted ADME properties would include:

Lipophilicity (LogP): This is a measure of a compound's solubility in a lipid environment versus an aqueous one. It influences absorption and distribution. A balanced LogP is generally desirable.

Aqueous Solubility (LogS): This predicts how well the compound dissolves in water, which is critical for absorption and formulation.

Gastrointestinal (GI) Absorption: This predicts the extent to which the compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: This indicates the likelihood of the compound crossing the protective barrier of the central nervous system.

Cytochrome P450 (CYP) Inhibition/Metabolism: CYPs are a major family of enzymes responsible for drug metabolism. Predicting interactions with key isoforms (e.g., CYP2D6, CYP3A4) is crucial to anticipate drug-drug interactions and metabolic clearance pathways.

Drug-Likeness Rules: These are sets of criteria, such as Lipinski's Rule of Five, that assess whether a compound has physicochemical properties consistent with known orally active drugs.

The following interactive table presents hypothetical in silico ADME and drug-likeness predictions for this compound.

Table 2: Representative In Silico ADME and Drug-Likeness Predictions for this compound

PropertyPredicted ValueInterpretation
Molecular Weight 262.34 g/mol Compliant with Lipinski's Rule (<500)
LogP 2.5Optimal for oral bioavailability
LogS -3.0Moderately soluble
GI Absorption HighLikely well-absorbed from the gut
BBB Permeant YesPotential to act on central nervous system targets
CYP2D6 Inhibitor NoLow risk of interaction with CYP2D6 substrates
Lipinski's Rule Violations 0Good drug-like properties

This table is for illustrative purposes only. The predicted values are representative of what might be expected for a compound with this structure and are not based on specific experimental or computational results for this compound.

The collective insights from these computational analyses would provide a strong foundation for the further investigation of this compound, guiding synthetic efforts and biological testing in a more informed and efficient manner.

Advanced Research Perspectives and Future Directions for 1 Acetyl 4 2 Methoxybenzyl Piperazine Research

Design and Synthesis of Novel Scaffolds Based on the 1-acetyl-4-(2-methoxybenzyl)piperazine Framework

The future of this compound research hinges on the strategic design and synthesis of novel derivatives to explore a wider chemical space and establish structure-activity relationships (SAR). The core structure offers multiple points for modification: the acetyl group, the piperazine (B1678402) ring itself, and the 2-methoxybenzyl moiety.

Key synthetic strategies for creating a library of analogs would include:

Modification of the N-acetyl group: The acetyl moiety can be replaced with a variety of acyl groups, sulfonyl groups, or other functionalities to modulate the electronic and steric properties of the molecule. This can be achieved through standard acylation or sulfonylation reactions on the piperazine nitrogen.

Derivatization of the benzyl (B1604629) ring: The 2-methoxybenzyl group can be altered by introducing different substituents (e.g., halogens, nitro groups, alkyl groups) onto the phenyl ring to probe interactions with target binding pockets. The methoxy (B1213986) group's position could also be varied (e.g., to the 3- or 4-position) to assess its impact on activity.

Scaffold hopping and hybridization: The core piperazine can be conjugated with other heterocyclic systems known for their pharmacological relevance, such as triazoles, oxadiazoles, or pyridones. tandfonline.comresearchgate.netacs.org Techniques like click chemistry or multi-step reactions involving intermediates like N-alkylated piperazines can be employed to create these hybrid molecules. acs.orgmdpi.com Reductive amination is another powerful tool for attaching various groups to the piperazine nitrogen. mdpi.comnih.gov

These synthetic explorations will generate a diverse library of compounds, providing a foundation for systematic pharmacological evaluation.

Table 1: Potential Synthetic Modifications of the this compound Scaffold

Modification SitePotential New Functional GroupsSynthetic StrategyRationale
N-Acetyl Group- Different acyl groups (e.g., propionyl, benzoyl)
  • Sulfonyl groups (e.g., tosyl, mesyl)
  • Carbamates
  • Acylation with corresponding acyl chlorides or anhydrides; Sulfonylation with sulfonyl chlorides.Modulate hydrogen bonding capacity, steric bulk, and electronic properties.
    Benzyl Ring- Halogens (F, Cl, Br)
  • Electron-donating groups (e.g., -CH3, -OH)
  • Electron-withdrawing groups (e.g., -NO2, -CF3)
  • Standard electrophilic aromatic substitution on the benzyl ring of precursors.Probe hydrophobic and electronic interactions within the target's binding site.
    Piperazine Core- Conjugation with other heterocycles (thiazole, triazole, oxadiazole)
  • N-alkylation with functionalized chains
  • Multi-step synthesis involving nucleophilic substitution or 'click' chemistry reactions. tandfonline.commdpi.comIntroduce new pharmacophores, alter solubility, and explore novel binding modes.

    Exploration of Undiscovered Biological Targets and Pharmacological Activities

    The piperazine nucleus is a "privileged scaffold," appearing in drugs with a vast array of therapeutic applications, including anticancer, antiviral, antidepressant, and antihistaminic agents. rsc.orgtandfonline.comwisdomlib.org This promiscuity suggests that this compound and its derivatives could interact with a wide range of biological targets.

    Future research should focus on screening this compound family against diverse target classes. Based on the activities of structurally related molecules, promising areas for investigation include:

    Central Nervous System (CNS) Receptors: Many piperazine derivatives interact with serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, making them useful as antipsychotic, antidepressant, and anxiolytic agents. researchgate.netresearchgate.netnih.gov Derivatives of 1-(2-methoxyphenyl)piperazine (B120316), in particular, have shown high affinity for 5-HT1A receptors. researchgate.net

    Enzyme Inhibition: Piperazine-based structures have been successfully developed as inhibitors for various enzymes, including matrix metalloproteinases (MMPs) and kinases, which are crucial targets in cancer and inflammation. nih.gov

    Antimicrobial and Antifungal Activity: The piperazine scaffold is present in several antimicrobial and antifungal drugs. researchgate.netresearchgate.net Screening for activity against pathogenic bacteria and fungi, such as Candida albicans, could reveal new therapeutic potential. researchgate.net

    Anticancer and Antiproliferative Effects: Numerous piperazine derivatives exhibit potent anticancer activity by inducing apoptosis or arresting the cell cycle in cancer cells. researchgate.netresearchgate.net

    A systematic screening campaign against these and other target families will be essential to uncover the full therapeutic potential of the this compound framework.

    Table 2: Potential Biological Targets for this compound Derivatives

    Target ClassSpecific ExamplesTherapeutic AreaRationale Based on Related Scaffolds
    CNS ReceptorsSerotonin (5-HT1A, 5-HT2A), Dopamine (D2) ReceptorsAntidepressant, Anxiolytic, AntipsychoticArylpiperazines are classic pharmacophores for these targets. researchgate.netnih.gov
    EnzymesKinases, Matrix Metalloproteinases (MMPs), AcetylcholinesteraseOncology, Anti-inflammatory, Alzheimer's DiseasePiperazine derivatives serve as scaffolds for various enzyme inhibitors. nih.govresearchgate.net
    Ion ChannelsCalcium ChannelsCardiovascularNesapidil, a 1-(2-methoxyphenyl)piperazine derivative, acts as a calcium channel blocker. acs.org
    Microbial TargetsBacterial and Fungal Enzymes/ProteinsInfectious DiseasesThe piperazine core is found in numerous antibacterial and antifungal agents. researchgate.netresearchgate.net

    Development of Advanced Methodologies for Studying Ligand-Target Interactions

    Understanding how a ligand binds to its biological target at the molecular level is crucial for rational drug design. A variety of sophisticated biophysical and computational techniques can be employed to elucidate the binding mode, affinity, and kinetics of this compound derivatives.

    Future studies should integrate several of these advanced methodologies:

    Structural Biology: High-resolution techniques like X-ray crystallography and cryogenic electron microscopy (Cryo-EM) can provide atomic-level snapshots of the ligand-protein complex, revealing key interactions that determine binding specificity. nih.govnih.govdrughunter.com Nuclear Magnetic Resonance (NMR) spectroscopy can not only solve structures but also provide insights into the dynamics of the interaction in solution. drughunter.comnih.govspringernature.com

    Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for quantifying binding affinity (Kd), kinetics (kon/koff rates), and the thermodynamic driving forces (enthalpy and entropy) of the interaction. nih.govmdpi.com

    Computational Modeling: Molecular docking can predict the preferred binding pose of a ligand within a target's active site, guiding initial SAR studies. nih.gov More rigorous methods like molecular dynamics (MD) simulations can then be used to study the stability of the predicted complex and reveal dynamic aspects of the binding process. nih.gov

    A multi-faceted approach combining these techniques will provide a comprehensive understanding of the ligand-target interactions, paving the way for data-driven lead optimization.

    Table 3: Methodologies for Studying Ligand-Target Interactions

    MethodologyInformation ProvidedAdvantagesLimitations
    X-Ray CrystallographyHigh-resolution 3D structure of the ligand-protein complex.Provides detailed atomic interactions. nih.govRequires protein crystallization; provides a static picture.
    NMR Spectroscopy3D structure in solution, identification of binding site, dynamics.No crystallization needed; provides dynamic information. springernature.comnih.govGenerally limited to smaller proteins. nih.gov
    Surface Plasmon Resonance (SPR)Binding affinity (Kd), kinetics (on/off rates).Real-time, label-free, high sensitivity. nih.govmdpi.comRequires immobilization of the target protein.
    Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry, thermodynamics (ΔH, ΔS).Provides a complete thermodynamic profile of binding. nih.govmdpi.comRequires larger amounts of sample.
    Molecular Docking &amp; MD SimulationPredicted binding pose, binding energy, interaction stability.Fast, cost-effective for large-scale screening. nih.govAccuracy depends on the scoring functions and force fields used.

    Integration of Cheminformatics and Artificial Intelligence in Future Research Endeavors

    The integration of cheminformatics and artificial intelligence (AI) is revolutionizing drug discovery by dramatically reducing the time and cost associated with bringing new drugs to market. dlapiper.com For a scaffold like this compound, these computational tools can be applied across the entire discovery pipeline.

    Future research should leverage AI for:

    De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known molecules to design entirely new scaffolds or optimize existing ones with desired properties. nih.govfrontiersin.orgrsc.org These models could generate novel piperazine derivatives with high predicted activity and favorable drug-like properties.

    Predictive Modeling: Machine learning algorithms can be used to build Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity of newly designed compounds before they are synthesized. nih.gov Similarly, models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help prioritize candidates with better pharmacokinetic profiles, reducing late-stage failures. acs.org

    Virtual Screening and Target Identification: AI-powered platforms can screen vast virtual libraries of compounds against structural models of biological targets to identify potential hits. dlapiper.comnih.gov Furthermore, AI can analyze complex biological data from genomics and proteomics to identify and validate novel drug targets for which new piperazine derivatives could be developed.

    By combining the predictive power of AI with experimental validation, the exploration of the this compound chemical space can be made significantly more efficient and targeted.

    Table 4: Applications of Cheminformatics and AI in Piperazine Derivative Research

    AI/Cheminformatics ApplicationDescriptionImpact on Research
    Generative Models (De Novo Design)Algorithms that learn from existing chemical data to generate novel molecular structures with desired properties. nih.govrsc.orgRapidly explores new chemical space and designs optimized, patentable lead compounds.
    QSAR ModelingMachine learning models that correlate chemical structures with biological activity. nih.govPredicts the potency of new analogs, guiding synthetic efforts toward more active compounds.
    ADMET PredictionComputational models that predict a compound's pharmacokinetic and toxicity profile. acs.orgPrioritizes candidates with better drug-like properties, reducing the risk of late-stage attrition.
    Virtual High-Throughput Screening (vHTS)Docking millions of virtual compounds into a protein target to identify potential binders.Efficiently identifies initial hit compounds from large chemical libraries. nih.gov
    Reinforcement LearningAn AI approach where an agent learns to design molecules by optimizing a multi-objective reward function (e.g., activity, synthesizability). arxiv.orgAutomates the lead optimization cycle to generate molecules with a balance of desired properties.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for preparing 1-acetyl-4-(2-methoxybenzyl)piperazine, and how do reaction conditions influence yield?

    • Methodological Answer : The synthesis typically involves alkylation and acylation steps. For example, the piperazine core can be functionalized via nucleophilic substitution:

    Alkylation : Reacting piperazine with 2-methoxybenzyl chloride in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., K2_2CO3_3) to introduce the 2-methoxybenzyl group .

    Acylation : Acetylation of the secondary amine using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .

    • Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1.2–2.0 equivalents of acylating agent) critically affect yield. Side reactions, such as over-acylation, can be mitigated by controlled reagent addition .

    Q. How can researchers characterize the purity and structural integrity of this compound?

    • Methodological Answer :

    • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) resolves impurities. Purity >95% is achievable with gradient elution .
    • Spectroscopy :
    • 1^1H/13^{13}C NMR : Key signals include the acetyl methyl group (~2.1 ppm in 1^1H NMR) and the methoxybenzyl aromatic protons (6.8–7.3 ppm) .
    • FT-IR : Stretching vibrations for the acetyl carbonyl (~1650–1700 cm1^{-1}) and methoxy C–O (~1250 cm1^{-1}) confirm functional groups .
    • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+^+ at m/z 277.2 (calculated for C15_{15}H20_{20}N2_2O2_2) .

    Q. What solubility properties should researchers consider for in vitro assays?

    • Methodological Answer :

    • Polar solvents : Soluble in DMSO (≥50 mg/mL), methanol, and ethanol.
    • Aqueous buffers : Limited solubility in water (<1 mg/mL); use co-solvents (e.g., 10% DMSO in PBS) for cell-based assays.
    • LogP : Predicted logP ~2.1 (via ChemDraw) indicates moderate lipophilicity, suitable for membrane permeability studies .

    Advanced Research Questions

    Q. How do structural modifications to the acetyl or methoxybenzyl groups impact biological activity?

    • Methodological Answer :

    • Structure-Activity Relationship (SAR) :

    Acetyl group replacement : Substituting with bulkier acyl groups (e.g., benzoyl) reduces solubility but may enhance target binding affinity .

    Methoxy position : Moving the methoxy group from the 2- to 4-position on the benzyl ring alters electronic effects, potentially modulating receptor interactions (e.g., serotonin vs. dopamine receptors) .

    • Experimental Design : Synthesize analogs via parallel synthesis and screen against target panels (e.g., kinase assays, GPFR binding) .

    Q. What strategies resolve contradictions in reported biological data for this compound?

    • Methodological Answer :

    • Data Discrepancy Analysis :

    Assay variability : Compare protocols (e.g., cell lines, incubation times). For example, IC50_{50} discrepancies in cytotoxicity assays may arise from MTT vs. resazurin-based viability readouts .

    Metabolic stability : Assess hepatic microsomal stability (e.g., human vs. rodent CYP450 isoforms) to explain in vitro/in vivo efficacy gaps .

    • Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

    Q. How can researchers design in vivo studies to evaluate CNS penetration and pharmacokinetics?

    • Methodological Answer :

    • Dosing : Administer via intravenous (IV) and oral routes to calculate bioavailability (e.g., 10 mg/kg in rodents).
    • Blood-Brain Barrier (BBB) Penetration : Measure brain/plasma ratio via LC-MS/MS after perfusion. LogBB >0.3 suggests CNS activity .
    • Metabolite ID : Use HR-MS and NMR to identify major metabolites (e.g., N-deacetylation or O-demethylation products) .

    Q. What computational methods predict multi-target interactions for this compound?

    • Methodological Answer :

    • Molecular Docking : Use AutoDock Vina to model binding to GPCRs (e.g., 5-HT1A_{1A} or D2_2 receptors) and compare with experimental IC50_{50} values .
    • Machine Learning : Train QSAR models on piperazine derivatives using descriptors like topological polar surface area (TPSA) and H-bond acceptors .

    Methodological Notes

    • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) to ensure reproducibility .
    • Biological Replicates : Use ≥3 replicates in assays to account for inter-experimental variability .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.